ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-((2-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate

Description

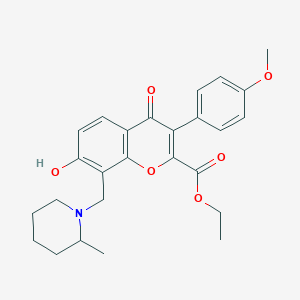

Ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-((2-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate is a chromene-derived compound featuring a polycyclic core with distinct substituents:

- Position 2: Ethyl carboxylate group.

- Position 3: 4-Methoxyphenyl substituent.

- Position 7: Hydroxyl group.

- Position 8: (2-Methylpiperidin-1-yl)methyl moiety.

Its synthesis and characterization likely employ crystallographic tools like SHELX for structural refinement and ORTEP for visualization .

Properties

IUPAC Name |

ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]-4-oxochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO6/c1-4-32-26(30)25-22(17-8-10-18(31-3)11-9-17)23(29)19-12-13-21(28)20(24(19)33-25)15-27-14-6-5-7-16(27)2/h8-13,16,28H,4-7,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFMAVKIDAQEPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3C)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-((2-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted phenols, ethyl acetoacetate, and piperidine derivatives. The key steps may involve:

Condensation Reactions: Formation of the chromene core through condensation of substituted phenols with ethyl acetoacetate.

Substitution Reactions: Introduction of the piperidine moiety via nucleophilic substitution.

Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups through selective functional group transformations.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysis: Use of catalysts to enhance reaction rates.

Temperature Control: Precise control of reaction temperatures to favor desired products.

Purification Techniques: Use of chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-((2-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-((2-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling.

DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Implications

The compound’s closest analogs differ in substituents at positions 2, 3, and 6. Key examples include:

Table 1: Substituent Comparison of Chromene Derivatives

Key Observations :

- Position 2 : Replacing methyl (analog ) with ethyl carboxylate enhances hydrophilicity and hydrogen-bonding capacity.

- Position 3: 4-Methoxyphenyl (target) vs.

- Position 8 : The conserved (2-methylpiperidin-1-yl)methyl group across analogs suggests its role in modulating membrane permeability or receptor binding.

Spectroscopic and Physicochemical Properties

NMR Chemical Shifts

Evidence from NMR studies of similar chromenes (e.g., compounds 1, 7, and Rapa) reveals that substituents influence chemical shifts in specific regions:

- Region A (positions 39–44) : Sensitive to aromatic substituents (e.g., 4-methoxyphenyl vs. phenyl).

- Region B (positions 29–36) : Affected by alkyl/heterocyclic groups (e.g., piperidinylmethyl) .

For the target compound, the 4-methoxyphenyl group is expected to downfield-shift aromatic protons in Region A compared to phenyl-substituted analogs .

Physicochemical Modeling

Equations correlating log $ k $ (a proxy for solubility or partitioning) with molecular parameters show robustness when applied to diverse compounds. The target’s ethyl carboxylate and methoxyphenyl groups may lower log $ k $ compared to methyl/phenyl analogs, aligning with trends in .

Implications for Drug Design and Environmental Behavior

- Bioavailability : The ethyl carboxylate group may improve aqueous solubility over methyl analogs, critical for oral absorption.

- Lumping Strategies : Despite structural similarities, the unique substituents of the target compound likely preclude its lumping with phenyl or 2-methoxyphenyl analogs in predictive models, as highlighted in .

Biological Activity

Ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-((2-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate is a synthetic compound belonging to the class of chromene derivatives. This compound has garnered attention due to its diverse biological activities, including potential therapeutic applications in various medical fields. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's IUPAC name is ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-((2-methylpiperidin-1-yl)methyl)-4-oxochromene-2-carboxylate, and its molecular formula is C26H29NO6. The synthesis typically involves multi-step organic reactions, including condensation of substituted phenols with ethyl acetoacetate and nucleophilic substitutions to introduce the piperidine moiety.

The biological activity of this compound is attributed to its interaction with specific molecular targets within the body:

1. Enzyme Inhibition:

- The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibitors of AChE are significant in treating neurodegenerative diseases such as Alzheimer's .

2. Receptor Modulation:

- It may bind to various receptors, influencing cellular signaling pathways. This interaction can modulate physiological responses and potentially lead to therapeutic effects.

3. Genetic Interaction:

- The compound can interact with DNA and RNA, potentially influencing gene expression and cellular function.

Biological Activities

The biological activities of this compound include:

1. Antioxidant Activity:

- Studies have shown that chromene derivatives exhibit significant antioxidant properties, which can protect cells from oxidative stress.

2. Antimicrobial Effects:

- Preliminary evaluations indicate that this compound may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment.

3. Neuroprotective Properties:

- Due to its AChE inhibitory activity, it shows promise as a neuroprotective agent, particularly in models of Alzheimer's disease .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar chromene derivatives, providing insights into the potential applications of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.